molecular formula C19H26N4O3 B2603538 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034537-22-7

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2603538
CAS RN: 2034537-22-7
M. Wt: 358.442
InChI Key: MWLBHVLXLAZVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzo[d]oxazol-2-yl group, a piperidin-4-yl group, a tetrahydrofuran-2-yl group, and a urea group . These groups are common in medicinal chemistry and could imply potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the urea group, for example, could allow for reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s solubility would be influenced by the presence of polar groups like the urea group .

Scientific Research Applications

Synthesis of 2-Aminobenzoxazoles

This compound is utilized as a reactant in the synthesis of 2-aminobenzoxazoles . The process involves cyclocondensation of aminophenols and amines, typically using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane . This synthesis is crucial for creating compounds that have applications in pharmaceuticals and agrochemicals due to their biological activities.

Formation of C–N Bonds

The compound plays a role in the formation of carbon-nitrogen (C–N) bonds. This is a fundamental process in organic synthesis, which is essential for constructing a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers .

Selective Separation of Thorium and Uranium

In nuclear chemistry, derivatives of benzo[d]oxazol-2-yl have been studied for the selective separation of thorium (Th) and uranium (U). This is particularly relevant for the separation processes in thorium-based molten salt reactors, which are a part of advanced nuclear fuel cycles .

Inhibitors of Chromodomain Proteins

Benzo[d]oxazol-2(3H)-one derivatives have been identified as potent and selective small-molecule inhibitors of chromodomain proteins like CDYL. These proteins play a role in epigenetic regulation, and their inhibition can be significant in the study of gene expression and potential therapeutic applications .

properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-2,5-6,14-15H,3-4,7-13H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLBHVLXLAZVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

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